Methyl [(dimethoxyphosphanyl)oxy]acetate
Description
Methyl [(dimethoxyphosphanyl)oxy]acetate is an organophosphorus compound characterized by a methyl ester backbone linked to a [(dimethoxyphosphanyl)oxy] substituent. The phosphanyl group (P–H) distinguishes it from phosphoryl (P=O) derivatives, suggesting distinct reactivity, particularly in reduction or nucleophilic substitution reactions.
Properties
CAS No. |
113493-51-9 |
|---|---|
Molecular Formula |
C5H11O5P |
Molecular Weight |
182.11 g/mol |
IUPAC Name |
methyl 2-dimethoxyphosphanyloxyacetate |
InChI |
InChI=1S/C5H11O5P/c1-7-5(6)4-10-11(8-2)9-3/h4H2,1-3H3 |
InChI Key |
UXCVLGZBQWJYET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COP(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(dimethoxyphosphanyl)oxy]acetate can be synthesized through the esterification of acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process may also involve the use of reactive distillation to separate the product from the reaction mixture efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl [(dimethoxyphosphanyl)oxy]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form acetic acid and methanol in the presence of water and an acid or base catalyst.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl [(dimethoxyphosphanyl)oxy]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [(dimethoxyphosphanyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl [(dimethoxyphosphanyl)oxy]acetate with key analogs based on molecular structure, substituents, and inferred properties:
Key Observations:
Substituent Effects: Diethyl vs. Dimethyl Groups: Methyl Diethylphosphonoacetate has larger substituents, which may reduce solubility in polar solvents compared to dimethyl analogs. Phosphanyl (P–H) vs. Phosphoryl (P=O): The target compound’s phosphanyl group likely confers higher reactivity in reductive environments, whereas phosphoryl derivatives (e.g., ) exhibit greater oxidative stability .
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., this compound) may favor volatility, useful in gas-phase reactions or agrochemical formulations.
- Phosphoramidate derivatives () are niche in coordination chemistry due to their nitrogen-phosphorus bonding .
Synthetic Utility: Diethylphosphonoacetates () are established intermediates in Horner-Wadsworth-Emmons reactions for olefin synthesis. Dimethoxyphosphoryl analogs () may serve as precursors for phosphorylated biomolecules or ligands.
Research Findings and Limitations
- Reactivity Gaps: Direct experimental data on this compound are absent in the evidence, necessitating extrapolation from analogs.
- Contradictions: lists "Dimethyl phosphonate" as a separate entity, but its relationship to the target compound remains unclear, highlighting nomenclature inconsistencies in organophosphorus chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
